molecular formula C17H24BrN3O3 B2460423 1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester CAS No. 1901146-75-5

1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester

Cat. No. B2460423
CAS RN: 1901146-75-5
M. Wt: 398.301
InChI Key: CHBVVNHFNXFYHM-UHFFFAOYSA-N
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Description

This compound is a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .


Molecular Structure Analysis

The empirical formula of this compound is C14H27N3O2 . It has a molecular weight of 269.38 . The SMILES string representation of the molecule is CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 .


Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100 and an assay of ≥98% . It should be stored at a temperature of 2-8°C .

Mechanism of Action

As a part of PROTACs, this compound could play a role in targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

This compound is classified as a combustible solid . Its WGK (Water Hazard Class) is 3, indicating that it is highly hazardous to water . The flash point is not applicable .

Future Directions

The use of this compound in the development of PROTACs represents a promising direction for targeted protein degradation . By incorporating rigidity into the linker region of PROTACs, it may be possible to impact degradation kinetics and improve ADMET properties .

properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylcarbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)15(22)19-12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBVVNHFNXFYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester

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